molecular formula C8H5Cl4NO B101545 Acetanilide, 2,2,3',5'-tetrachloro- CAS No. 17641-00-8

Acetanilide, 2,2,3',5'-tetrachloro-

Cat. No. B101545
CAS RN: 17641-00-8
M. Wt: 272.9 g/mol
InChI Key: SSDPYDABCUKLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been used in various scientific research applications. It is a derivative of acetanilide, which is a widely used organic compound in the pharmaceutical and chemical industries. Acetanilide, 2,2,3',5'-tetrachloro- has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

Acetanilide, 2,2,3',5'-tetrachloro- has been shown to have a mechanism of action that involves the inhibition of enzymes involved in the synthesis of nucleic acids. It has been found to inhibit the activity of DNA polymerase, which is an enzyme involved in the replication of DNA. This inhibition leads to the suppression of DNA synthesis and cell division, making it an effective anticancer agent.

Biochemical And Physiological Effects

Acetanilide, 2,2,3',5'-tetrachloro- has been found to have several biochemical and physiological effects. It has been shown to have antitumor and anticancer activity, as well as antimicrobial activity against various bacteria and fungi. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

Acetanilide, 2,2,3',5'-tetrachloro- has several advantages and limitations for lab experiments. Its high solubility in organic solvents makes it easy to handle and use in various reactions. However, its toxicity and potential for carcinogenicity make it a hazardous material to work with, requiring proper safety precautions and handling.

Future Directions

Acetanilide, 2,2,3',5'-tetrachloro- has several potential future directions for research. It could be further studied for its anticancer and antimicrobial properties, as well as its potential for the treatment of pain and inflammation. Its mechanism of action could also be further elucidated, and its use as a catalyst in chemical reactions could be explored. Additionally, its potential for use in the synthesis of other organic compounds and as a stabilizer for polymers could be further investigated.
Conclusion
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored. Further research into its potential uses and properties could lead to new discoveries and applications in various fields of science and technology.

Synthesis Methods

Acetanilide, 2,2,3',5'-tetrachloro- can be synthesized by several methods, including the reaction of acetanilide with thionyl chloride and chlorinating agents such as chlorine or phosphorus pentachloride. The reaction typically proceeds in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

Acetanilide, 2,2,3',5'-tetrachloro- has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of other organic compounds, and as a starting material for the preparation of pharmaceuticals. It has also been used as a catalyst in chemical reactions and as a stabilizer for polymers.

properties

CAS RN

17641-00-8

Product Name

Acetanilide, 2,2,3',5'-tetrachloro-

Molecular Formula

C8H5Cl4NO

Molecular Weight

272.9 g/mol

IUPAC Name

2,2-dichloro-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl4NO/c9-4-1-5(10)3-6(2-4)13-8(14)7(11)12/h1-3,7H,(H,13,14)

InChI Key

SSDPYDABCUKLMX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl

Other CAS RN

17641-00-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.